3-Hydroxyandrost-5-en-17-one
Description
Significance of 3-Hydroxyandrost-5-en-17-one within Steroid Biochemistry
This compound is a major C19 steroid produced primarily by the adrenal cortex, with smaller amounts synthesized in the gonads and the brain. wikipedia.orgpharmacompass.com Its fundamental significance lies in its role as a precursor, or "prohormone," in the intricate pathway of steroidogenesis. wikipedia.orgoup.com
The biosynthesis of this compound begins with cholesterol. nih.gov Through a series of enzymatic reactions, cholesterol is converted to pregnenolone (B344588). bioscientifica.com Subsequently, the enzyme CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activities, metabolizes pregnenolone into this compound. nih.govbioscientifica.com
Once synthesized, this compound serves as a central branching point for the production of androgens and estrogens. oup.comkarger.com It can be converted to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B). bioscientifica.comuniprot.org Androstenedione is then a substrate for the synthesis of testosterone (B1683101) and estrogens. karger.com Alternatively, this compound can be converted to androstenediol (B1197431) by 17β-hydroxysteroid dehydrogenase (17β-HSD). bioscientifica.com
A significant portion of this compound is sulfated by sulfotransferase enzymes, primarily SULT2A1, to form this compound 3-sulfate (DHEA-S). wikipedia.orgumaryland.edu This sulfated form is the most abundant circulating steroid in humans and acts as a reservoir, as it can be converted back to the active form by steroid sulfatase (STS) in various tissues. wikipedia.orgbioscientifica.com
The following table summarizes the key enzymes involved in the metabolism of this compound and their products:
| Enzyme | Substrate | Product(s) |
| 3β-hydroxysteroid dehydrogenase (HSD3B) | This compound | Androstenedione bioscientifica.comuniprot.org |
| 17β-hydroxysteroid dehydrogenase (17β-HSD) | This compound | Androstenediol bioscientifica.com |
| Sulfotransferase (e.g., SULT2A1) | This compound | This compound 3-sulfate (DHEA-S) wikipedia.orgbioscientifica.com |
| Steroid sulfatase (STS) | This compound 3-sulfate (DHEA-S) | This compound wikipedia.orgbioscientifica.com |
| Aromatase | Androstenedione (derived from this compound) | Estrone (B1671321) karger.comnih.gov |
Overview of Research Trajectories for this compound Studies
Research into this compound has evolved significantly since its initial isolation. Early studies focused on its identification and its central role in the steroidogenic pathway. wikipedia.org As analytical techniques advanced, research expanded to quantify its levels in various physiological and pathological states.
A major area of investigation has been the age-related decline in this compound levels, with concentrations peaking in early adulthood and then gradually decreasing. wikipedia.org This observation has spurred extensive research into its potential role in the aging process and age-related conditions. medlineplus.govnih.gov
More recent research has delved into the tissue-specific conversion of this compound into active androgens and estrogens, a concept known as intracrinology. karger.com Studies have explored how different tissues, such as the skin, bone, and brain, can locally produce the sex steroids they require from circulating this compound and its sulfated form. oup.combioscientifica.com
Furthermore, research has investigated the direct biological effects of this compound itself, independent of its conversion to other hormones. wikipedia.org It has been shown to act as a neurosteroid, influencing neuronal function and having been linked to mood and cognitive processes. wikipedia.orgfrontiersin.org Some studies have also explored its interaction with various receptors and its potential immunomodulatory effects. wikipedia.orgpharmacompass.com
The following table outlines the major research trajectories for this compound studies:
| Research Trajectory | Key Focus Areas |
| Steroidogenesis and Metabolism | - Elucidation of the biosynthetic pathway from cholesterol. nih.govbioscientifica.com- Identification and characterization of key metabolic enzymes (e.g., CYP17A1, HSD3B, 17β-HSD, SULTs). bioscientifica.comuniprot.org- Understanding the conversion to androgens and estrogens. oup.comkarger.com |
| Age-Related Studies | - Documentation of the decline in DHEA/DHEA-S levels with age. wikipedia.orgmedlineplus.gov- Investigation of the potential role of this decline in age-associated conditions. nih.gov |
| Intracrinology | - Study of the local synthesis of sex steroids from DHEA in peripheral tissues. bioscientifica.comkarger.com- Examination of tissue-specific expression and regulation of steroidogenic enzymes. nih.gov |
| Neurosteroid Activity | - Investigation of DHEA's effects on the central nervous system. wikipedia.orgfrontiersin.org- Research into its influence on mood, cognition, and neuronal plasticity. mdpi.compnas.org |
| Direct Biological Effects | - Exploration of DHEA's interactions with nuclear and cell surface receptors. wikipedia.org- Study of its potential immunomodulatory and other systemic effects. pharmacompass.com |
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3 |
InChI Key |
FMGSKLZLMKYGDP-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Biosynthesis and Endogenous Production of 3 Hydroxyandrost 5 En 17 One
Cellular and Subcellular Localization of 3-Hydroxyandrost-5-en-17-one Synthesis
The production of DHEA is compartmentalized, occurring in specific glands and cell types, and further localized to distinct subcellular organelles.
Adrenal Glands : The primary site of DHEA synthesis is the zona reticularis, the innermost layer of the adrenal cortex. wikipedia.orgirb.hrnih.govijbs.com The adrenal cortex is responsible for producing the vast majority (75-90%) of the body's DHEA. nih.govmdpi.com The fetal adrenal cortex is also a major site of DHEA production. nih.gov
Gonads : The testes in males and the ovaries in females also produce DHEA, but in much smaller quantities, accounting for about 10-25% of total production. wikipedia.orgmdpi.commdpi.compharmacompass.com In human fetal testes, pregnenolone (B344588) is actively metabolized into DHEA. mdpi.com
Brain : DHEA is synthesized de novo in the brain, where it is classified as a neurosteroid. wikipedia.orgmedicalnewstoday.comusada.org Its synthesis has been demonstrated in cultured glial cells (oligodendrocytes and astrocytes) and neurons from neonatal rat brain. raco.catpnas.org In the adult rat hippocampus, the enzymes necessary for converting pregnenolone to DHEA (CYP17A1) have been localized in neurons. pnas.org
At the subcellular level, DHEA synthesis involves a coordinated effort between two organelles:
Mitochondria : This is where the first step, the conversion of cholesterol to pregnenolone by CYP11A1, takes place. nih.govbioscientifica.com
Endoplasmic Reticulum : Pregnenolone then moves to the endoplasmic reticulum, where CYP17A1 performs the subsequent conversions to 17α-hydroxypregnenolone and finally to DHEA. nih.govpnas.org
| Location Level | Specific Site | Key Enzymes/Processes |
|---|---|---|
| Organ/Gland | Adrenal Cortex (Zona Reticularis) | Primary site of production (75-90%); contains high levels of CYP11A1 and CYP17A1. wikipedia.orgirb.hrmdpi.com |
| Gonads (Testes, Ovaries) | Secondary site of production (10-25%). wikipedia.orgmdpi.com | |
| Brain (Glial Cells, Neurons) | De novo synthesis; site of canonical and alternative pathways. wikipedia.orgpnas.org | |
| Subcellular | Mitochondria | CYP11A1 converts cholesterol to pregnenolone. nih.govbioscientifica.com |
| Endoplasmic Reticulum | CYP17A1 converts pregnenolone to DHEA. nih.govpnas.org |
Regulation of this compound Biosynthesis in Experimental Models
The synthesis of DHEA is tightly regulated by various factors, primarily through the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.com
Hormonal Regulation : The primary regulator of DHEA production in the adrenal glands is the Adrenocorticotropic hormone (ACTH). wikipedia.orgmdpi.comnih.gov ACTH, released from the pituitary gland, binds to receptors on adrenocortical cells and activates signaling pathways (e.g., cAMP-dependent protein kinase A) that rapidly increase the activity and expression of the StAR protein and the key steroidogenic enzymes, CYP11A1 and CYP17A1. bioscientifica.com
Enzyme Cofactors and Allosteric Regulation : The efficiency of the enzymatic reactions is modulated by cofactors and other proteins. The 17,20-lyase activity of CYP17A1 is critically dependent on cytochrome b5, which acts as an allosteric effector to enhance the reaction rate. nih.govuniprot.orgmdpi.com
Substrate and Product Regulation : Research in in vitro models has shown that the sulfated form of DHEA, DHEA-S, can enhance the first step of steroidogenesis. plos.org In a reconstituted system with purified enzymes, DHEAS was found to increase the catalytic efficiency of CYP11A1 by 75%, suggesting a positive feedback mechanism where the storage form of the hormone stimulates the production of its precursor, pregnenolone. plos.org Conversely, cortisol has been shown in vitro to inhibit HSD3B2, which could theoretically favor the flux of pregnenolone towards DHEA synthesis. nih.gov
| Regulatory Factor | Mechanism of Action | Effect on DHEA Synthesis |
|---|---|---|
| Adrenocorticotropic hormone (ACTH) | Stimulates gene expression of StAR, CYP11A1, and CYP17A1 in the adrenal cortex. bioscientifica.com | Increases |
| Steroidogenic Acute Regulatory (StAR) Protein | Facilitates cholesterol transport into mitochondria, the site of the first enzymatic step. nih.govbioscientifica.com | Increases (rate-limiting step) |
| Cytochrome b5 | Acts as an allosteric effector, enhancing the 17,20-lyase activity of CYP17A1. nih.govuniprot.orgmdpi.com | Increases |
| Dehydroepiandrosterone (B1670201) Sulfate (B86663) (DHEA-S) | In vitro, enhances the catalytic efficiency of CYP11A1, increasing pregnenolone formation. plos.org | Increases |
| Cortisol | In vitro, inhibits HSD3B2, potentially shunting precursors towards the DHEA pathway. nih.gov | Increases |
Metabolism and Biotransformation Pathways of 3 Hydroxyandrost 5 En 17 One
Sulfation and Glucuronidation of 3-Hydroxyandrost-5-en-17-one
Conjugation reactions, specifically sulfation and glucuronidation, are critical phase II metabolic pathways for DHEA. frontiersin.org These processes increase the water solubility of the steroid, aiding in its transport and eventual elimination from the body. frontiersin.orgoup.com
Sulfation is a primary metabolic pathway for DHEA, leading to the formation of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S). wikipedia.orgwikipedia.org This reaction is catalyzed by sulfotransferase enzymes (SULTs). oup.com
Key Enzymes: The main enzyme responsible for the sulfation of DHEA is SULT2A1, also known as DHEA sulfotransferase. wikipedia.orgmerckmillipore.comnih.gov SULT1E1 also contributes to this process, but to a lesser extent. wikipedia.org These enzymes are predominantly found in the adrenal glands, liver, and intestines. frontiersin.orgmerckmillipore.com
Function of DHEA-S: DHEA-S is the most abundant circulating steroid in humans, acting as a large reservoir for DHEA. wikipedia.orgnih.gov While DHEA has a short half-life of 15-30 minutes, the half-life of DHEA-S is much longer, at 7-10 hours. wikipedia.org The sulfated form is biologically inactive and can be converted back to DHEA in various tissues by the enzyme steroid sulfatase (STS), a process that is particularly important in postmenopausal women for estrogen production. bioscientifica.comportlandpress.com
Regulation: The expression and activity of SULTs can be influenced by various factors, and alterations in SULT2A1 activity have been linked to changes in the DHEA/DHEA-S ratio. frontiersin.org For instance, studies have shown that SULT2A1 gene copy number variations can affect the urinary excretion rate of steroid sulfates. frontiersin.org
Table 1: Key Sulfotransferases in DHEA Metabolism
| Enzyme | Primary Substrate | Primary Location | Function |
|---|---|---|---|
| SULT2A1 | DHEA | Adrenal Glands, Liver frontiersin.orgmerckmillipore.com | Catalyzes the sulfation of DHEA to DHEA-S. wikipedia.orgnih.gov |
| SULT1E1 | Estrone (B1671321), DHEA | Liver, Intestine frontiersin.org | Contributes to DHEA sulfation to a lesser extent. wikipedia.org |
While sulfation is the dominant conjugation pathway for DHEA itself, glucuronidation becomes significant for its metabolites. tandfonline.comtandfonline.com Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for this process. frontiersin.org
Metabolite Conjugation: Androgenic metabolites of DHEA, such as androsterone (B159326), are subject to glucuronidation. pharmacompass.com This process is catalyzed by specific UGT enzymes, including UGT2B7, UGT2B15, and UGT2B17, which are responsible for the glucuronidation of all androgens and their metabolites. hormonebalance.org
Tissue-Specific Activity: The expression of UGTs can be tissue-specific. For example, in certain prostate cancer cell lines like LNCaP, androgens are converted into glucuronide conjugates, a process not observed in other cell lines like PC-3 or DU145. tandfonline.com This suggests a role for glucuronidation in regulating active androgen levels within specific tissues. tandfonline.comoup.com
Role of Sulfotransferases (SULTs) in this compound Metabolism
Reduction and Oxidation of this compound
Reduction and oxidation reactions are fundamental to the conversion of DHEA into biologically active androgens and estrogens. nih.govrsc.org These transformations are catalyzed by various dehydrogenase and reductase enzymes.
The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) plays a pivotal role in the metabolism of DHEA. nih.govwikipedia.org
Conversion to Androstenedione (B190577): 3β-HSD catalyzes the conversion of DHEA to androstenedione. wikipedia.orgnih.gov This is a critical rate-determining step in the biosynthesis of more potent androgens. nih.gov The reaction involves the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ5 to the Δ4 position in the steroid's A-ring. glowm.com
Enzyme Isoforms: In humans, there are two main isoforms of 3β-HSD: HSD3B1 and HSD3B2. wikipedia.org HSD3B2 is predominantly expressed in the adrenal glands and gonads, while HSD3B1 is found in peripheral tissues like the prostate. wikipedia.orgoup.com Genetic variations in the HSD3B1 gene can lead to an enzyme that is more resistant to degradation, resulting in increased production of potent androgens. nih.gov
The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes is responsible for the reversible interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.orgbioscientifica.comresearchgate.net
Conversion to Androstenediol (B1197431): DHEA can be reduced at the C17 position by 17β-HSD to form 5-androstene-3β,17β-diol (androstenediol). bioscientifica.comglowm.com Specifically, 17β-HSD type 5 (also known as AKR1C3) is involved in this conversion. bioscientifica.comoup.com
Reversible Reaction: This conversion is reversible, meaning androstenediol can be oxidized back to DHEA. glowm.com The various isoforms of 17β-HSD have different substrate specificities and are expressed in a tissue-dependent manner, allowing for fine-tuned regulation of active steroid hormone levels in different parts of the body. researchgate.net For example, HSD17B3 is considered the "androgenic" subtype, primarily responsible for converting androstenedione to testosterone (B1683101) in the testes. wikipedia.org
Following the initial metabolic steps, further reduction of the A-ring of DHEA metabolites can occur, leading to the formation of androstanediols.
Formation of DHT: Androstenedione, formed from DHEA by 3β-HSD, can be converted to testosterone by 17β-HSD. researchgate.net Testosterone is then reduced by the enzyme 5α-reductase to the more potent androgen, 5α-dihydrotestosterone (DHT). oup.comresearchgate.net
Androstanediol Production: DHT can be further metabolized to 3α-androstanediol and 3β-androstanediol. wikipedia.org There is also a "backdoor" pathway for androgen synthesis where A-ring reduction occurs earlier in the metabolic cascade, leading from progesterone (B1679170) to androsterone and eventually to DHT via 3α-androstanediol. nih.gov
Table 2: Key Enzymes in the Reduction and Oxidation of DHEA
| Enzyme | Action on DHEA or its Metabolites | Product |
|---|---|---|
| 3β-HSD | Converts DHEA | Androstenedione wikipedia.orgnih.gov |
| 17β-HSD | Reduces DHEA at C17 | Androstenediol bioscientifica.comglowm.com |
| 5α-reductase | Reduces testosterone (a downstream metabolite) | 5α-dihydrotestosterone (DHT) oup.comresearchgate.net |
| 3α-HSD | Reduces DHT | 3α-androstanediol wikipedia.org |
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Interconversion
Hydroxylation and Other Phase I Metabolisms of this compound
Phase I metabolism of this compound primarily involves hydroxylation, oxidation, and isomerization reactions. These transformations are critical for altering the biological activity of DHEA and preparing it for further conjugation and excretion. Hydroxylation, the introduction of a hydroxyl (-OH) group into the steroid nucleus, is a major pathway catalyzed predominantly by cytochrome P450 enzymes. pnas.orgdrugbank.com This process can occur at various positions on the steroid molecule, leading to a diversity of metabolites, with 7α- and 16α-hydroxylation being among the most significant in humans. researchgate.net
The cytochrome P450 superfamily of enzymes plays a central role in the oxidative metabolism of this compound. drugbank.comuniprot.org Different CYP isozymes, exhibiting tissue-specific expression, are responsible for the regio- and stereoselective hydroxylation of the DHEA molecule. nih.gov
In humans, CYP3A4 and CYP3A5, primarily found in the adult liver, are responsible for producing 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, and 16α-hydroxy-DHEA. nih.gov The fetal/neonatal form, CYP3A7, mainly produces 16α-hydroxy-DHEA and 7β-hydroxy-DHEA. researchgate.netnih.gov Specifically, CYP3A7 is involved in the 16α-hydroxylation of DHEA, a crucial step for estriol (B74026) synthesis during fetal development. researchgate.netuniprot.org
Another key enzyme, CYP7B1, is highly expressed in the brain and liver and is the primary catalyst for the 7α-hydroxylation of DHEA, producing the neurosteroid 7α-hydroxy-DHEA. pnas.orgnih.gov In rats, other P450 enzymes such as CYP2B1, CYP2C11, and CYP2D1 contribute to the production of 16α-hydroxy-DHEA. nih.gov These interactions highlight the complex and diverse metabolic pathways governed by CYP enzymes. nih.gov
Table 1: Cytochrome P450 (CYP) Enzymes in this compound Metabolism
| CYP Enzyme | Primary Location | Major Metabolite(s) Produced from DHEA | Reference |
|---|---|---|---|
| CYP3A4 | Adult Liver | 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, 16α-hydroxy-DHEA | researchgate.netnih.gov |
| CYP3A5 | Adult Liver | 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, 16α-hydroxy-DHEA | researchgate.netnih.gov |
| CYP3A7 | Fetal/Neonatal Liver | 16α-hydroxy-DHEA, 7β-hydroxy-DHEA | researchgate.netuniprot.orgnih.gov |
| CYP7B1 | Brain, Liver, Prostate, Skin, Tonsils | 7α-hydroxy-DHEA | pnas.orgnih.govnih.gov |
| CYP2C11 (Rat) | Rat Liver | 16α-hydroxy-DHEA | nih.gov |
| CYP2B1 (Rat) | Rat Liver | 16α-hydroxy-DHEA | nih.gov |
| CYP2D1 (Rat) | Rat Liver | 16α-hydroxy-DHEA | nih.gov |
Microbial systems, particularly filamentous fungi, serve as effective biocatalysts for the transformation of this compound, yielding a variety of hydroxylated and other steroid derivatives. rsc.orgrsc.org These biotransformations are valued for their high regio- and stereoselectivity. nih.gov
Different fungal genera exhibit distinct patterns of DHEA metabolism. For example, strains of the genus Penicillium often catalyze Baeyer-Villiger oxidation, leading to the formation of D-ring lactones like testololactone. rsc.orgnih.gov Fusarium acuminatum has been shown to perform highly selective 7α-hydroxylation with a 97% conversion rate. rsc.orgresearchgate.net Similarly, Gibberella zeae can produce 3β,7α-dihydroxy-androst-5-en-17-one with a high yield of 71.2%. nih.gov
Other transformations include the production of androst-5-ene-3β,7α,17α-triol by Mucor hiemalis and the conversion of DHEA to androst-1,4-diene-3,17-dione (ADD) by Aspergillus versicolor. rsc.orgresearchgate.net Some fungi, like Penicillium glabrum, can also catalyze the hydrogenation of the C-5 and C-6 positions. nih.gov These microbial processes provide pathways to novel steroid derivatives that are difficult to achieve through conventional chemical synthesis. rsc.org
Table 2: Microbial Transformation of this compound
| Microorganism | Primary Transformation Product(s) | Yield / Conversion | Reference |
|---|---|---|---|
| Fusarium acuminatum KCh S1 | 3β,7α-dihydroxyandrost-5-ene-17-one (7αOH-DHEA) | 72% yield (7 days) / 97% conversion | rsc.orgresearchgate.net |
| Gibberella zeae VKM F-2600 | 3β,7α-dihydroxy-androst-5-en-17-one | 71.2% yield | nih.gov |
| Mucor hiemalis KCh W2 | androst-5-ene-3β,7α,17α-triol | 38% yield (3 days) | rsc.org |
| Aspergillus versicolor KCh TJ1 | androst-4-ene-3,17-dione (AD) | 65% yield (3 days) | rsc.org |
| Penicillium commune KCh W7 | 17a-oxa-D-homo-androst-4-ene-17-one (testololactone) | 41% yield (3 days) | rsc.org |
| Penicillium chrysogenum KCh S4 | 17a-oxa-D-homo-androst-4-ene-17-one (testololactone) | 34% yield (3 days) | rsc.org |
| Absidia coerulea CICC 41050 | 7β-Hydroxy-DHEA | Not specified | mdpi.com |
Cytochrome P450 (CYP) Enzyme Interactions
Tissue-Specific Metabolism of this compound in Experimental Systems
The metabolic fate of this compound varies significantly among different tissues, a phenomenon known as intracrinology, where tissues locally synthesize active hormones from circulating precursors according to their specific needs. mdpi.com DHEA is taken up by tissues such as the liver, brain, adipose tissue, and skin, where it is converted into a range of other steroids. mdpi.comnih.gov
Liver: The liver is a primary site for DHEA metabolism. In rats, hamsters, and pigs, 7α-hydroxy-DHEA is a major oxidative metabolite formed in liver microsomal fractions. nih.gov Human liver contains CYP7B1 and CYP3A4, which catalyze 7α- and 16α-hydroxylation, respectively. researchgate.netnih.gov Administration of DHEA to rats has been shown to induce liver microsomal metabolism, particularly affecting enzymes like P4504A and P4503A. nih.gov
Brain: In the brain, DHEA is considered a neurosteroid. The enzyme CYP7B1 is strongly expressed in brain regions like the hippocampus and catalyzes the synthesis of 7α-hydroxy-DHEA. pnas.orgnih.gov This local production of neurosteroids is believed to influence cognition and behavior. pnas.org
Skin and Tonsils: Immunohistochemical studies have confirmed the presence of both CYP7B1 and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human skin and tonsils. nih.gov Incubations using human skin slices demonstrated that DHEA is readily 7α-hydroxylated in this tissue. nih.gov
Adipose Tissue: In adipose tissue, DHEA is converted into active androgens and estrogens by tissue-specific steroidogenic enzymes. physiology.org This metabolism can influence adipocyte function. For instance, DHEA treatment in mice has been shown to downregulate the expression of 11β-HSD1 in adipose tissue, an enzyme that amplifies glucocorticoid action. physiology.org Both testosterone and DHEA are considered fat-reducing hormones, although they act through different mechanisms in adipose tissue. researchgate.net
Prostate: 7α-hydroxylation is a significant metabolic pathway in the prostate. nih.gov The enzyme cyp7b1 is highly expressed in the rat prostate epithelium and is responsible for the 7α-hydroxylation of DHEA, which may act as a local inhibitory pathway to sex-steroid action. nih.gov
Table 3: Tissue-Specific Metabolism of this compound
| Tissue | Key Metabolic Enzymes | Major Metabolites / Metabolic Pathways | Reference |
|---|---|---|---|
| Liver | CYP3A4, CYP7B1, various rat CYPs (2C11, 2B1, etc.) | 7α-hydroxy-DHEA, 16α-hydroxy-DHEA | nih.govnih.gov |
| Brain | CYP7B1 | 7α-hydroxy-DHEA, 7α-hydroxy-pregnenolone | pnas.orgnih.gov |
| Skin | CYP7B1, 11β-HSD1 | 7α-hydroxy-DHEA | nih.gov |
| Adipose Tissue | Steroidogenic enzymes (e.g., aromatase), 11β-HSD1 | Conversion to androgens and estrogens; regulation of glucocorticoid action | physiology.orgresearchgate.net |
| Prostate | cyp7b1 | 7α-hydroxylation of DHEA | nih.gov |
Enzymatic Kinetics and Regulation of this compound Metabolism
The enzymatic reactions involved in the metabolism of this compound are characterized by specific kinetic parameters and are subject to complex regulatory mechanisms.
Kinetic analyses have provided insights into the efficiency of these enzymes. For the 7α-hydroxylation of DHEA, the recombinant cyp7b1 enzyme exhibits an apparent Michaelis constant (Km) of 13.6 μM. pnas.org A similar Km value of 14±1 μM was recorded for this reaction in rat prostate gland extracts, with a maximum velocity (Vmax) of 46±2 pmol/min per mg of protein. nih.gov For the enzyme 3β-hydroxysteroid dehydrogenase/Δ5->4-isomerase type 1 (HSD3B1), the Km for DHEA is 0.13 μM in the presence of NAD+. uniprot.org
The regulation of DHEA metabolism can occur at the transcriptional level. In adipose tissue and liver of DHEA-treated mice, the expression of CCAAT/enhancer-binding protein α (C/EBPα), a potent activator of 11β-HSD1 gene transcription, was downregulated. physiology.org Conversely, DHEA treatment increased the expression of PPARα in liver and adipose tissue, which may contribute to the reduced expression of 11β-HSD1. physiology.org Furthermore, the activity of some enzymes is regulated by allosteric effectors; for instance, the 17,20-lyase activity of CYP17A1 is stimulated by cytochrome b5. uniprot.org The metabolites of DHEA can also regulate other enzymatic pathways, as seen with the competitive inhibition of 11β-HSD1 by 7α-hydroxy-DHEA (Ki = 1.85 μM) and 7β-hydroxy-DHEA (Ki = 0.255 μM). nih.gov
Table 4: Enzymatic Kinetics of this compound Metabolism
| Enzyme | Reaction | Tissue/System | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|---|
| CYP7B1 | 7α-hydroxylation of DHEA | Recombinant enzyme | Km | 13.6 μM | pnas.org |
| cyp7b1 | 7α-hydroxylation of DHEA | Rat Prostate | Km | 14 ± 1 μM | nih.gov |
| cyp7b1 | 7α-hydroxylation of DHEA | Rat Prostate | Vmax | 46 ± 2 pmol/min/mg | nih.gov |
| HSD3B1 | Oxidation of DHEA | Human enzyme | Km | 0.13 μM | uniprot.org |
| 11β-HSD1 | Inhibition of cortisol oxidation | Human Dermal Homogenates | Ki (by 7α-hydroxy-DHEA) | 1.85 ± 0.495 μM | nih.gov |
| 11β-HSD1 | Inhibition of cortisol oxidation | Human Dermal Homogenates | Ki (by 7β-hydroxy-DHEA) | 0.255 ± 0.005 μM | nih.gov |
| 11β-HSD1 | Inhibition of cortisone (B1669442) reduction | Human Dermal Homogenates | Ki (by 7-oxo-DHEA) | 1.13 ± 0.15 μM | nih.gov |
Molecular and Cellular Mechanisms of Action of 3 Hydroxyandrost 5 En 17 One
Interactions with Steroid Receptors
3-Hydroxyandrost-5-en-17-one and its metabolites interact with several steroid hormone receptors, influencing a variety of physiological processes. These interactions are complex, often depending on the specific receptor subtype, cell type, and the metabolic conversion of DHEA within the target tissue. bioscientifica.comnih.govoup.com
Androgen Receptor (AR) Modulation by this compound and its Metabolites
This compound (DHEA) itself is considered a weak partial agonist of the Androgen Receptor (AR). wikipedia.org It can directly bind to the AR, although with a significantly lower affinity than potent androgens like dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov Studies have reported a binding affinity (Ki) of DHEA for the AR to be approximately 1.1 to 1.2 µM. bioscientifica.comnih.govnih.gov DHEA has been shown to upregulate AR protein levels in the brain and in cell cultures, an effect not blocked by inhibitors of its metabolic conversion, suggesting an intrinsic androgenic activity. nih.gov
Table 1: Binding Affinities of this compound and Related Steroids to the Androgen Receptor
| Compound | Binding Affinity (K_i or K_d) | Cell/System Studied | Reference |
|---|---|---|---|
| This compound (DHEA) | ~ 1.1 - 1.2 µM | COS-1 cells, LNCaP prostate cancer cells | bioscientifica.comnih.govnih.gov |
| Testosterone (B1683101) (T) | 0.5 nM | Not specified | mdpi.com |
| Dihydrotestosterone (DHT) | 0.06 nM (EC50) | AR transactivation assay | mdpi.com |
| Androstenediol (B1197431) (ADIOL) | Less effective than DHT | AR transactivation assay | mdpi.com |
Estrogen Receptor (ER) Interactions (ERα, ERβ, GPER1)
This compound (DHEA) and its metabolites exhibit significant interactions with estrogen receptors, including the nuclear receptors ERα and ERβ, and the G-protein coupled estrogen receptor 1 (GPER1). bioscientifica.commdpi.comnih.gov DHEA itself can bind to both ERα and ERβ, with a reported higher affinity for ERβ. wikipedia.orgnih.govmdpi.com The binding affinities (Ki or Kd) are generally in the micromolar to high nanomolar range. wikipedia.orgbioscientifica.commdpi.com
The estrogenic activity of DHEA is substantially amplified by its metabolic conversion. nih.gov Its metabolite, androstenediol (ADIOL), is a more potent estrogen receptor ligand than DHEA itself, binding to both ERα and ERβ with high affinity. nih.govmdpi.comwikipedia.org Another metabolite, androstenedione (B190577) (ADIONE), also demonstrates activity, particularly towards ERβ. nih.gov The conversion of these androgens to estrogens by the enzyme aromatase further contributes to the estrogenic effects observed in various tissues. nih.gov
Recent studies have also implicated the G-protein coupled estrogen receptor (GPER1) in mediating some of DHEA's rapid, non-genomic actions. nih.govnih.gov In human hepatocellular carcinoma cells, DHEA was shown to activate a GPER-dependent signaling cascade, leading to increased transcription of microRNA-21. nih.govnih.gov This interaction occurs at physiological concentrations and involves a pertussis toxin-sensitive pathway, indicating G-protein coupling. nih.gov
Table 2: Binding Affinities of this compound and its Metabolites to Estrogen Receptors
| Compound | Receptor | Binding Affinity (K_i, K_d, or IC_50) | Cell/System Studied | Reference |
|---|---|---|---|---|
| This compound (DHEA) | ERα | ~ 1.1 - 1.2 µM | COS-1 cells | bioscientifica.comnih.gov |
| ERβ | ~ 0.5 µM | COS-1 cells | bioscientifica.comnih.gov | |
| Androstenediol (ADIOL) | ERα | ~ 0.1 µM (IC50) / 3.6 nM (Ki) | Competition assay / Not specified | nih.govmdpi.com |
| ERβ | 0.9 nM (Ki) | Not specified | mdpi.com | |
| Androstenedione (ADIONE) | ERβ | ~ 5 nM (IC50) | Competition assay | nih.gov |
Glucocorticoid Receptor (GR) Modulation
This compound (DHEA) is known for its anti-glucocorticoid effects, although the precise mechanism is not fully understood. nih.govresearchgate.net It does not appear to bind directly to the nuclear glucocorticoid receptor (GR). wikipedia.orgmdpi.comresearchgate.net Instead, its antagonistic actions are thought to be functional. researchgate.net
Some research suggests that DHEA may downregulate the mRNA expression of the glucocorticoid receptor, thereby reducing the cellular response to glucocorticoids. mdpi.comresearchgate.net In studies using human hepatocytes, DHEA was able to inhibit the induction of gluconeogenic enzymes by glucocorticoids. endocrine-abstracts.org This functional antagonism is considered a key aspect of DHEA's role in counter-regulating the effects of stress and glucocorticoid hypersecretion. researchgate.net One study in human preadipocytes showed that DHEA's inhibitory effects on proliferation were not reversed by cortisol and were additive with the GR antagonist RU-486, suggesting a mechanism independent of direct GR binding. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs) and Other Nuclear Receptor Interactions (PXR, CAR)
This compound (DHEA) and its metabolites interact with a group of hepatic and xenobiotic-sensing nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), the Pregnane X Receptor (PXR), and the Constitutive Androstane (B1237026) Receptor (CAR). bioscientifica.comnih.govmdpi.com These interactions are typically characterized by lower binding affinities compared to the cognate ligands for these receptors. bioscientifica.com
DHEA has been shown to activate PPARα, a key regulator of fatty acid metabolism. bioscientifica.commdpi.com The activation appears to be indirect, as DHEA itself does not bind directly to PPARα with high affinity. bioscientifica.com Instead, it may involve transcriptional regulation of cofactors or other signaling molecules. bioscientifica.com
DHEA and its metabolites, including androstenediol and androstenedione, can act as ligands for PXR, a receptor involved in the metabolism of foreign compounds. bioscientifica.comnih.govresearchgate.net The binding affinity for PXR is in the micromolar range (Kd ~ 10-100 µM). bioscientifica.commdpi.com Activation of PXR by DHEA leads to the induction of cytochrome P450 enzymes, such as CYP3A4. nih.govresearchgate.net
Similarly, DHEA can activate CAR, another key regulator of xenobiotic metabolism. mdpi.comnih.govannualreviews.org This activation is required for the maximal induction of certain cytochrome P450 enzymes, like CYP2B6, in human hepatocytes. nih.govresearchgate.net The activation of these nuclear receptors by DHEA suggests a role in regulating the clearance of sterols and other compounds from the liver. bioscientifica.com
Table 3: Interaction of this compound with Other Nuclear Receptors
| Receptor | Interaction | Reported Affinity (K_d or K_m) | Key Finding | Reference |
|---|---|---|---|---|
| PPARα | Activation | ~ 7 µM (Km) | Regulates fatty acid metabolism | bioscientifica.commdpi.com |
| PXR/SXR | Activation | ~ 10 - 100 µM (Kd) | Induces drug-metabolizing enzymes | bioscientifica.commdpi.comnih.gov |
| CAR | Activation | Not specified | Induces CYP2B6 expression | mdpi.comnih.govannualreviews.org |
Non-Genomic Actions and Membrane Receptor Interactions
Beyond its classical genomic actions through nuclear receptors, this compound (DHEA) also elicits rapid, non-genomic effects by interacting with receptors located on the cell membrane. bioscientifica.combioscientifica.com These actions are often mediated through G-protein coupled receptors and lead to the activation of various intracellular signaling cascades. bioscientifica.comnih.gov
G-Protein Coupled Receptor (GPCR) Involvement
Evidence points to the existence of specific DHEA-binding G-protein coupled receptors (GPCRs) on the surface of various cell types, including endothelial cells. mdpi.comresearchgate.net In endothelial cells, DHEA has been shown to bind to a membrane receptor with a dissociation constant (Kd) of approximately 49 nM, leading to the activation of endothelial nitric oxide synthase (eNOS) through Gαi2 and Gαi3 proteins. mdpi.comnih.gov
In human liver cells, DHEA activates the G-protein-coupled estrogen receptor (GPER/GPR30), initiating a signaling pathway that involves epidermal growth factor receptor (EGFR), c-Src, ERK1/2, and PI3K. nih.govnih.gov This GPER-mediated signaling is sensitive to pertussis toxin, confirming the involvement of a Gi/o protein. nih.gov
Furthermore, in Sertoli cells, the sulfated form of DHEA (DHEAS) is proposed to act through a membrane-bound GPCR that interacts with Gα11, stimulating the expression of tight junction proteins. plos.org DHEA and DHEAS also interact with several neuroreceptors that are GPCRs or ion channels, such as GABA-A, NMDA, and sigma-1 receptors, modulating neuronal function. mdpi.comnih.gov In PC12 cells, DHEA has been shown to bind to the membrane receptors TrkA and p75NTR, which are typically receptors for nerve growth factor (NGF), initiating pro-survival signaling pathways. bioscientifica.comnih.govoup.com
Table 4: Non-Genomic Actions and Membrane Receptor Interactions of this compound
| Receptor/Pathway | Cell Type | Key Downstream Effect | Reference |
|---|---|---|---|
| Specific GPCR | Endothelial Cells | eNOS activation via Gαi2/Gαi3 | mdpi.comnih.gov |
| GPER/GPR30 | Human Hepatocellular Carcinoma Cells | Increased pri-miR-21 transcription via ERK1/2 and PI3K | nih.govnih.gov |
| Gnα11-Coupled Receptor | Sertoli Cells (TM4) | Increased tight junction protein expression (by DHEAS) | plos.org |
| TrkA and p75NTR | PC12 and HEK293 cells | Activation of pro-survival pathways (Akt, ERK1/2) | bioscientifica.comnih.govoup.com |
| GABA-A Receptor | Rat Brain Membranes | Inhibition of GABA-induced chloride influx (by DHEAS) | nih.gov |
Neuroreceptor Modulation (GABA(A), NMDA, Sigma-1)
This compound functions as a neurosteroid, directly interacting with and modulating several critical neuroreceptors, which contributes to its effects on the central nervous system. nih.govulisboa.pt
GABA(A) Receptors: The compound and its sulfated form, DHEAS, are known to act as negative allosteric modulators of the GABA(A) receptor. ulisboa.ptwikipedia.org GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the brain. wikipedia.org By antagonizing the action of GABA, this compound can reduce the inhibitory signaling in the brain. ulisboa.ptwikipedia.org
NMDA Receptors: This steroid can act as a positive allosteric modulator at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory synaptic transmission, learning, and memory. nih.govulisboa.pt This modulation can enhance the activity of these receptors.
Sigma-1 Receptors: this compound is an agonist for the Sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum. ulisboa.ptmdpi.com Activation of the Sigma-1 receptor by this steroid has been linked to the normalization of calcium homeostasis and other neuroprotective effects. mdpi.com
| Neuroreceptor | Modulatory Effect | Primary Function of Receptor |
|---|---|---|
| GABA(A) Receptor | Negative Allosteric Modulator/Antagonist ulisboa.ptwikipedia.org | Major inhibitory neurotransmission in the CNS wikipedia.org |
| NMDA Receptor | Positive Allosteric Modulator nih.govulisboa.pt | Excitatory neurotransmission, synaptic plasticity google.com |
| Sigma-1 Receptor | Agonist ulisboa.ptmdpi.com | Regulation of calcium signaling and cellular stress responses mdpi.com |
Ion Channel Modulation (e.g., Voltage-Gated T-type Calcium Channels)
Beyond neuroreceptors, this compound also influences neuronal excitability by modulating the activity of ion channels.
Voltage-Gated T-type Calcium Channels: Low-voltage-activated or T-type calcium channels are key regulators of neuronal firing patterns, including burst firing in thalamic neurons. nih.govwikipedia.org These channels are activated by small depolarizations near the resting membrane potential. nih.gov While specific studies on the direct modulation of T-type calcium channels by this compound are part of a broader investigation into neurosteroid effects, it is known that neurosteroids can significantly alter the function of these channels. nih.govnih.gov For instance, certain related neuroactive steroids are potent blockers of T-type channels, suggesting a potential mechanism by which this compound could influence neuronal excitability and pain signaling. nih.gov The CaV3.2 isoform of T-type channels, in particular, is implicated in pain pathways. frontiersin.org
Modulation of Enzyme Activities by this compound
The compound significantly impacts cellular metabolism and signaling by directly modulating the activity of several critical enzymes.
A well-documented effect of this compound is the potent, non-competitive inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD). mdpi.comnih.gov G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, which is a major source of cellular NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate (B1218738). mdpi.commdpi.com
The inhibition of G6PD by this steroid is considered a significant part of its anti-proliferative effects observed in various preclinical studies. nih.govmdpi.com By reducing G6PD activity, the compound can decrease the production of NADPH, which is essential for protecting cells from oxidative stress and for reductive biosynthesis. mdpi.commdpi.com This inhibitory action has been demonstrated in human erythrocytes and various cancer cell lines, although the effect may only be significant at concentrations higher than normal physiological levels. nih.goviums.ac.ir The presence of a carbonyl group at the C-17 position is important for this inhibitory activity. iums.ac.ir
This compound can influence the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. It has been proposed that the compound can activate endothelial nitric oxide synthase (eNOS). nih.gov eNOS is responsible for producing NO in blood vessels, which leads to vasodilation and helps maintain vascular homeostasis. nih.govplos.org The activation of eNOS is a complex process that can be triggered by various stimuli, including hormones and mechanical forces, often involving calcium-dependent and independent pathways. nih.govplos.org
The regulatory effects of this compound extend to other enzymes involved in cellular signaling, such as protein kinases and phosphatases. These enzymes are fundamental to signal transduction, controlling a vast number of cellular processes through the phosphorylation and dephosphorylation of proteins. wikipedia.orgmdpi.com
Kinases: The compound has been shown to increase the activity of kinases like Akt, which is a key component of pathways that promote cell survival and inhibit apoptosis. ulisboa.pt It may also interfere with the mitogen-activated protein kinase (MAPK) pathway. mdpi.com
Phosphatases: The regulation of phosphatases is crucial for balancing the activity of kinases. mdpi.comnih.gov While direct modulation of specific phosphatases by this compound is an area of ongoing research, its influence on phosphorylation-dependent signaling pathways implies an indirect or direct effect on phosphatase activity.
| Enzyme | Effect | Biological Significance |
|---|---|---|
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Non-competitive Inhibition mdpi.comnih.gov | Reduces NADPH and ribose-5-phosphate production; anti-proliferative effects mdpi.com |
| Endothelial Nitric Oxide Synthase (eNOS) | Activation nih.gov | Increases nitric oxide production, promoting vasodilation nih.gov |
| Akt (Protein Kinase B) | Activation ulisboa.pt | Promotes cell survival and inhibits apoptosis ulisboa.pt |
| MAPK Pathway | Interference mdpi.com | Modulation of cell growth and stress response signaling mdpi.com |
Nitric Oxide Synthase (eNOS) Activation
Regulation of Gene Expression by this compound
This compound and its metabolites can regulate the expression of various genes by binding to nuclear receptors, which are transcription factors. While it does not bind with high affinity to classical androgen or estrogen receptors, it can be converted to active androgens and estrogens in peripheral tissues, which then activate their respective receptors to regulate gene transcription. wikipedia.org
Furthermore, the compound itself can bind to other nuclear receptors, such as the constitutive androstane receptor (CAR), also known as NR1I3. mdpi.com By activating these transcription factors, it can influence the expression of genes involved in metabolism, detoxification, and other cellular processes. For example, DHEAS has been shown to increase the mRNA and protein levels of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. ulisboa.pt This regulation of gene expression is a key mechanism through which this compound exerts its long-term physiological effects.
Effects on Intracellular Signaling Pathways (e.g., MAPK, PI3K/Akt, NF-κB)
This compound, commonly known as Dehydroepiandrosterone (B1670201) (DHEA), exerts a wide range of biological effects by modulating key intracellular signaling pathways. Its influence on the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways is central to its regulatory role in cellular processes such as inflammation, proliferation, and survival.
NF-κB Pathway: Research has consistently shown that DHEA can attenuate inflammatory responses by inhibiting the NF-κB pathway. In studies involving mouse peritoneal macrophages, DHEA was found to alleviate inflammation induced by E. coli O157:H7 by preventing the activation of the NF-κB pathway. mdpi.com This anti-inflammatory effect is also observed in human aortic endothelial cells, where DHEA sulfate (B86663) (DHEA-S) was shown to inhibit vascular inflammation, with its roles linked to NF-κB and PPARalpha. researchgate.net The mechanism involves preventing the degradation of the inhibitor of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. mdpi.com Furthermore, testosterone, a downstream metabolite of DHEA, has been shown to activate ERK1/2/NF-κB signaling pathways, suggesting complex and sometimes opposing effects depending on the cellular context and metabolism. pharmacompass.com
MAPK Pathway: DHEA also modulates the MAPK signaling cascades, which include p38 MAPK, ERK1/2, and JNK. Specifically, DHEA has been demonstrated to block the activation of the p38 MAPK pathway in response to inflammatory stimuli like E. coli O157:H7 in mouse macrophages. mdpi.com Network pharmacology analysis has identified MAPK1, MAPK3, and MAPK8 as potential targets related to the effects of DHEA. patsnap.com The p38 MAPK pathway is deeply involved in the production of inflammatory mediators and the cellular stress response. openrheumatologyjournal.com By inhibiting p38 activation, DHEA can suppress the expression of inflammatory cytokines. mdpi.com
PI3K/Akt Pathway: The PI3K/Akt signaling pathway, crucial for cell survival, growth, and metabolism, is another target of DHEA's action. Evidence suggests that DHEA can inhibit the Akt/GSK3-β pathway, which is implicated in processes like vascular remodeling. researchgate.net In the context of polycystic ovary syndrome (PCOS), network pharmacology studies have indicated that DHEA's therapeutic mechanisms may involve the PI3K-AKT signaling pathway. patsnap.com Additionally, investigations into the effects of Shexiang Baoxin Pills, which contain 3β-hydroxy-androst-5-en-17-one as a component, found that the formulation inhibited the proliferation of human coronary artery smooth muscle cells by suppressing the PI3K/AKT/mTOR pathway. nih.gov
The interplay between these pathways is complex. For instance, the inhibition of one MAPK pathway can sometimes lead to the activation of another. frontiersin.org DHEA's ability to modulate these interconnected signaling networks highlights its role as a significant regulator of cellular homeostasis.
Table 1: Summary of this compound's Effects on Intracellular Signaling Pathways
| Signaling Pathway | Observed Effect of this compound (DHEA) | Research Context | Citation |
| NF-κB | Inhibition/Prevention of activation | Alleviates E. coli-induced inflammation in mouse macrophages. | mdpi.com |
| Inhibition | Reduces vascular inflammation in human aortic endothelial cells (as DHEA-S). | researchgate.net | |
| Restoration of suppressed activation | Restores homeostasis in skin following IL-1beta induction. | google.com | |
| p38 MAPK | Inhibition/Prevention of activation | Alleviates E. coli-induced inflammation in mouse macrophages. | mdpi.com |
| Potential Target | Identified as a potential target in network pharmacology analysis for PCOS. | patsnap.com | |
| PI3K/Akt | Inhibition | Reverses systemic vascular remodeling (inhibits Akt/GSK3-β). | researchgate.net |
| Involvement | Implicated in the therapeutic mechanism for PCOS. | patsnap.com | |
| Suppression | Component of a formula that suppressed the PI3K/AKT/mTOR pathway in smooth muscle cells. | nih.gov |
Cellular Transport and Distribution Mechanisms for this compound
The transport and distribution of this compound (DHEA) are characterized by rapid metabolism and conversion into a sulfated form, which serves as a circulating reservoir. Following its synthesis from cholesterol in the adrenal cortex, gonads, and the brain, DHEA enters circulation. wikipedia.org
Absorption and Bioavailability: When administered orally, DHEA exhibits low systemic availability. A study in cynomolgus monkeys showed a systemic availability of only 3.1 +/- 0.4% following a 50 mg oral dose, indicating extensive first-pass metabolism, primarily in the liver. pharmacompass.com
Sulfation and DHEA-S as a Reservoir: A crucial step in DHEA's distribution is its conversion to dehydroepiandrosterone sulfate (DHEA-S) through the action of sulfotransferase enzymes. wikipedia.org This sulfated form, DHEA-S, is the most abundant circulating steroid in humans. wikipedia.org Unlike DHEA, which has a very short terminal half-life of 15 to 30 minutes, DHEA-S has a much longer half-life of 7 to 10 hours. wikipedia.org This extended half-life allows DHEA-S to function as a large, stable, circulating reservoir. wikipedia.org DHEA-S can be converted back into DHEA in various peripheral tissues by the enzyme steroid sulfatase (STS), making DHEA available for local intracrine action. wikipedia.org Approximately 50% to 70% of the circulating DHEA is derived from the desulfation of DHEA-S in these peripheral tissues. wikipedia.org
Metabolism and Major Metabolites: Besides DHEA-S, DHEA is metabolized into several other compounds. In a study with cynomolgus monkeys, the major circulating metabolites, identified by their high conversion ratios, were DHEA-S, androsterone (B159326) glucuronide, and androstane-3 alpha,17 beta-diol-glucuronide. mdpi.compharmacompass.com DHEA can also be converted into more potent sex steroids such as testosterone and estradiol (B170435) in various tissues, contributing to its biological effects. wikipedia.orgpharmacompass.com
Table 2: Key Aspects of Cellular Transport and Distribution of this compound
| Parameter | Description | Citation |
| Primary Production Sites | Adrenal cortex, gonads, brain. wikipedia.org | wikipedia.org |
| Oral Bioavailability | Low (approx. 3.1% in cynomolgus monkeys) due to extensive first-pass metabolism. pharmacompass.com | pharmacompass.com |
| Terminal Half-Life | Short; 15-30 minutes. wikipedia.org | wikipedia.org |
| Major Circulating Form | Dehydroepiandrosterone sulfate (DHEA-S). wikipedia.org | wikipedia.org |
| DHEA-S Half-Life | Long; 7-10 hours, serving as a circulating reservoir. wikipedia.org | wikipedia.org |
| Reconversion | DHEA-S is converted back to DHEA in peripheral tissues by steroid sulfatase (STS). wikipedia.org | wikipedia.org |
| Major Metabolites | DHEA-S, androsterone glucuronide, androstane-3 alpha,17 beta-diol-glucuronide. mdpi.compharmacompass.com | mdpi.compharmacompass.com |
Role of 3 Hydroxyandrost 5 En 17 One As a Biochemical Precursor
Precursor to Androgens
DHEA is a fundamental prohormone for the synthesis of androgens, the hormones responsible for the development and maintenance of male characteristics. ebi.ac.ukhmdb.ca Although DHEA itself has weak androgenic activity, its conversion to more potent androgens is a critical step in both male and female physiology. wikipedia.org This conversion occurs in various peripheral tissues, allowing for localized androgen production.
Enzymatic Conversions to Androstenedione (B190577), Testosterone (B1683101), and Dihydrotestosterone (B1667394)
The transformation of 3-Hydroxyandrost-5-en-17-one into key androgens is a multi-step enzymatic process. hmdb.cauniprot.org The initial and pivotal step is its conversion to androstenedione. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). uniprot.orgnih.gov This bifunctional enzyme first oxidizes the 3β-hydroxyl group of DHEA and then isomerizes the double bond from the Δ5 position to the Δ4 position, yielding androstenedione. uniprot.org
Androstenedione can then follow two primary pathways to produce more potent androgens:
Conversion to Testosterone: Androstenedione is converted to testosterone, a principal and bioactive androgen, by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. uniprot.orgnih.gov Specifically, types 3 and 5 of 17β-HSD catalyze this reduction reaction. nih.gov
Conversion to Dihydrotestosterone (DHT): Testosterone can be further metabolized to dihydrotestosterone (DHT), an even more potent androgen, by the enzyme 5α-reductase. nih.govnih.gov Alternatively, androstenedione can first be converted to 5α-androstanedione by 5α-reductase, which is then reduced to androsterone (B159326) by 3α-hydroxysteroid dehydrogenase or back to DHT by 17β-HSD. nih.govwikipedia.org
This cascade of enzymatic reactions highlights the central role of this compound in supplying the necessary substrate for the synthesis of crucial androgens in various tissues.
Table 1: Key Enzymes in the Conversion of this compound to Androgens
| Precursor | Enzyme | Product |
| This compound (DHEA) | 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) | Androstenedione |
| Androstenedione | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Testosterone |
| Testosterone | 5α-reductase | Dihydrotestosterone (DHT) |
| Androstenedione | 5α-reductase | 5α-Androstanedione |
| 5α-Androstanedione | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Dihydrotestosterone (DHT) |
Precursor to Estrogens
In addition to its role in androgen synthesis, this compound is also a significant precursor for the production of estrogens, the primary female sex hormones. hmdb.cadrugbank.com This conversion pathway is particularly important in postmenopausal women, where the peripheral conversion of adrenal-derived DHEA becomes a major source of estrogens. wikipedia.org
Aromatase Activity and Estrogen Formation (Estrone, Estradiol)
The conversion of androgens, derived from this compound, to estrogens is catalyzed by a single enzyme: aromatase (cytochrome P450 19A1 or CYP19A1). nih.govuniprot.org Aromatase is expressed in various tissues, including adipose tissue, bone, and the brain, allowing for local estrogen synthesis. nih.gov
The process begins with the conversion of DHEA to androstenedione, as described previously. Aromatase then acts on androstenedione to convert it into estrone (B1671321). nih.govuniprot.org Subsequently, estrone can be converted to the more potent estrogen, estradiol (B170435), by the action of 17β-hydroxysteroid dehydrogenase. uniprot.org Alternatively, testosterone, also derived from DHEA, can be directly aromatized to estradiol by aromatase. nih.govuniprot.org
Table 2: Estrogen Synthesis from this compound
| Precursor | Intermediate | Enzyme | Product |
| This compound | Androstenedione | Aromatase | Estrone |
| Estrone | 17β-hydroxysteroid dehydrogenase | Estradiol | |
| This compound | Testosterone | Aromatase | Estradiol |
Precursor to Neurosteroids
This compound is classified as a neurosteroid, meaning it is synthesized within the central nervous system and can modulate neuronal activity. wikipedia.orgomu.edu.tr It can be synthesized de novo in the brain from cholesterol or taken up from circulation. omu.edu.trnih.gov
Localized Brain Steroidogenesis Pathways
The brain possesses the necessary enzymatic machinery to synthesize and metabolize steroids independently of peripheral endocrine glands. nih.govoup.com this compound is a key player in these localized pathways. omu.edu.tr Within the brain, DHEA can be converted to other neuroactive steroids, including androgens and estrogens, through the actions of enzymes like 3β-HSD, 17β-HSD, 5α-reductase, and aromatase, which are all expressed in various brain regions. nih.gov Furthermore, DHEA itself can exert direct effects on neuronal function by modulating neurotransmitter receptors such as NMDA and GABA receptors. nih.gov The local metabolism of DHEA in the brain allows for precise regulation of the neuronal environment, influencing processes like neurogenesis, neuronal survival, and synaptic plasticity. nih.gov
Contribution to Adrenal and Gonadal Steroidogenesis Pathways
This compound is a cornerstone of steroidogenesis in both the adrenal glands and the gonads (testes and ovaries). wikipedia.orgusada.org
In the adrenal cortex, specifically the zona reticularis, DHEA and its sulfated form, DHEA-S, are major secretory products. wikipedia.orgnih.gov The synthesis starts from cholesterol, which is converted to pregnenolone (B344588). The enzyme CYP17A1 (17α-hydroxylase/17,20-lyase) then converts pregnenolone to DHEA. nih.govnih.gov Adrenal-derived DHEA serves as a large circulating reservoir that can be taken up by peripheral tissues for conversion into active androgens and estrogens. wikipedia.orgdrugbank.com
In the gonads, DHEA is an important intermediate in the "Δ5 pathway" of testosterone synthesis. mdpi.com In the testes, pregnenolone is converted to DHEA, which is then metabolized to androstenediol (B1197431) and subsequently to testosterone. mdpi.com Similarly, in the ovaries, DHEA can be produced and serves as a precursor for both androgen and estrogen synthesis. mdpi.com The regulation of enzymes like CYP17A1 in both the adrenals and gonads is critical for controlling the flow of steroid precursors through these pathways. endocrine-abstracts.org
Regulation of 3 Hydroxyandrost 5 En 17 One Levels in Experimental Systems
Hormonal Control of Synthesis and Metabolism in in vitro and Animal Models (e.g., ACTH, LH)
The production of 3-hydroxyandrost-5-en-17-one is principally under the control of pituitary hormones. In adrenal cell cultures, Adrenocorticotropic hormone (ACTH) is a primary stimulator of steroidogenesis. frontiersin.orgfrontiersin.org ACTH, by binding to its receptor, activates the cAMP/PKA signaling pathway, which in turn enhances the expression and activity of steroidogenic enzymes. frontiersin.orgbioscientifica.com Specifically, ACTH stimulates the conversion of cholesterol to pregnenolone (B344588), the precursor for all steroid hormones, and subsequently the activity of CYP17A1, the enzyme responsible for converting pregnenolone to this compound. bioscientifica.comresearchgate.net Studies in bovine adrenocortical cell cultures have demonstrated that ACTH induces 17α-hydroxylase activity, a key step in the synthesis of this compound. oup.com
In gonadal tissues, Luteinizing hormone (LH) plays a crucial role. In cultured Leydig cells from rats, LH has been shown to stimulate the activity of Δ5,3β-hydroxysteroid dehydrogenase (HSD3B), an enzyme involved in the metabolic pathway of this compound. researchgate.net The stimulatory effect of LH on testosterone (B1683101) production in Leydig cells involves the upregulation of steroidogenic enzymes that lead to the synthesis of androgens from precursors like this compound. mdpi.com However, the response can be dose-dependent, with high concentrations of LH potentially leading to a decrease in enzyme activity. researchgate.net
The table below summarizes the observed effects of ACTH and LH on this compound (DHEA) synthesis in experimental models.
| Hormone | Experimental Model | Key Findings |
| ACTH | Bovine adrenocortical cells | Induces 17α-hydroxylase activity, increasing the conversion of pregnenolone towards DHEA synthesis. oup.com |
| Human adrenocortical cultures | Induces 3β-hydroxysteroid dehydrogenase (3β-HSD) gene expression. nih.gov | |
| Rat adrenal cells | Stimulates steroidogenesis through the cAMP/PKA signaling cascade. frontiersin.org | |
| LH | Rat Leydig cell culture | Stimulates Δ5,3β-hydroxysteroid dehydrogenase activity at lower concentrations (10 and 100 ng/ml), while higher concentrations (500 ng/ml) decrease its activity. researchgate.net |
| Mouse Leydig cells | Promotes the expression of genes involved in testosterone synthesis, for which DHEA is a precursor. mdpi.com |
Genetic Factors Influencing Enzyme Expression and Activity
The synthesis of this compound is critically dependent on the expression and activity of specific steroidogenic enzymes, which are in turn governed by genetic factors. The two primary enzymes involved are cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B).
CYP17A1 is a bifunctional enzyme with both 17α-hydroxylase and 17,20-lyase activities. bioscientifica.comresearchgate.net The 17,20-lyase activity is essential for the conversion of 17α-hydroxypregnenolone to this compound. researchgate.net Genetic variations in the CYP17A1 gene can lead to deficiencies in these enzyme activities, profoundly affecting the production of this compound. nih.gov In some animal models, like rodents, the adrenal expression of Cyp17a1 is naturally low, resulting in the absence of adrenal this compound production. frontiersin.org
The enzyme HSD3B catalyzes the conversion of Δ5-steroids, including this compound, to Δ4-steroids. bioscientifica.com There are different isoforms of HSD3B, with tissue-specific expression. For instance, in humans, the type II isoform (HSD3B2) is predominant in the adrenals and gonads. nih.gov Genetic mutations in the HSD3B2 gene can cause a rare form of congenital adrenal hyperplasia, characterized by impaired synthesis of all steroid hormones. nih.gov The very low activity of 3β-HSD in human fetal adrenals is attributed to the low expression of the corresponding gene. nih.gov
Age-Related Changes in Production and Metabolism in Animal Models
The production of this compound is known to decline with age. nih.govnih.gov This phenomenon, often termed "adrenopause," has been investigated in animal models. Studies in aged rat testes have shown that the expression of steroidogenic enzymes, such as P450scc, is significantly lower compared to younger rats. nih.gov This decline in enzyme expression provides a molecular basis for the age-related decrease in androgen production.
While adrenal production of this compound is absent in common laboratory rodents like rats and mice, these animals do produce it within the brain. frontiersin.org Interestingly, StAR mRNA expression, which is crucial for cholesterol transport into mitochondria for steroidogenesis, has been shown to decline significantly with age in the rat brain. nih.gov In female mice, an age-related increase in cardiac collagen has been observed, which could be partially mitigated by supplementation with DHEA-S, the sulfated form of this compound. physiology.org
Nutritional and Environmental Modulators in Experimental Settings
The synthesis and metabolism of this compound can be influenced by nutritional and environmental factors in experimental settings. In a study on rats fed a high-fat diet, long-term administration of this compound was found to reduce fat deposition by modulating the expression of genes involved in lipid metabolism. agriculturejournals.cz
Environmental enrichment has also been shown to affect the levels of this steroid. In a study with Long-Evans rats, an enriched environment enhanced the production of this compound. nih.gov Furthermore, exposure to certain environmental chemicals can disrupt the endocrine system and affect the levels of this compound. For instance, in utero exposure to the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) in rats led to decreased circulating testosterone levels in adulthood, a hormone for which this compound is a precursor. frontiersin.org Another study in female rats demonstrated that exposure to a mixture of pesticides resulted in nonmonotonic dose responses in hair DHEAS concentrations. researchgate.net
The table below details the effects of select nutritional and environmental modulators on this compound (DHEA) levels in rat models.
| Modulator | Animal Model | Experimental Condition | Effect on DHEA/DHEAS Levels |
| High-Fat Diet | Rats | Long-term administration of DHEA while on a high-fat diet. | DHEA administration counteracted the effects of the diet by modulating lipid metabolism gene expression. agriculturejournals.cz |
| Environmental Enrichment | Long-Evans Rats | Exposure to an enriched environment. | Enhanced DHEA production. nih.gov |
| DEHP | Rats | In utero exposure. | Led to decreased circulating testosterone in adult offspring, for which DHEA is a precursor. frontiersin.org |
| Pesticide Mixture | Female Rats | 90-day exposure to a mixture of 19 pesticides. | Nonmonotonic dose-response in hair DHEAS concentrations. researchgate.net |
| Icariin | Long-Evans Rats | Administration of icariin. | Significant increase in DHEA metabolites. nih.gov |
Analytical Methodologies for 3 Hydroxyandrost 5 En 17 One in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary method for the quantification of DHEA and other steroids in research settings. mdpi.com This technique offers high levels of specificity and sensitivity, allowing for the accurate measurement of low physiological concentrations. mdpi.com The methodology involves three key stages: sample preparation, chromatographic separation via liquid chromatography (LC), and detection by a tandem mass spectrometer (MS/MS). waters.com The LC system separates DHEA from other endogenous compounds in the sample, while the MS/MS detector provides definitive identification and quantification based on the specific mass-to-charge ratio of the molecule and its fragments. oup.com This dual-layered specificity minimizes interference from structurally similar steroids, a common challenge in steroid analysis. waters.com
For non-clinical research, developing and validating a robust LC-MS/MS method is a critical prerequisite for obtaining reliable data. Validation ensures that the analytical method is accurate, precise, and reproducible for the intended biological matrix, such as serum, plasma, or saliva. mdpi.comresearchgate.net The validation process, often following guidelines from regulatory bodies, assesses several key parameters. mdpi.commdpi.com
Specificity and Selectivity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of other components expected to be in the sample, including metabolites and other steroids.
Linearity and Range: The assay must show a linear relationship between the instrument response and the known concentration of the analyte over a specified range.
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results under the same conditions (intra-assay) and on different days (inter-assay). mdpi.commdpi.com For many steroid assays, an acceptable accuracy is within 80-120%, with a precision (coefficient of variation, CV) of less than 20%. mdpi.comresearchgate.net
Limit of Quantification (LOQ): This is the lowest concentration of DHEA that can be reliably quantified with acceptable accuracy and precision. mdpi.commdpi.com For DHEA, reported LOQs can be as low as 20 pg/mL in saliva and 0.10 ng/mL in plasma. mdpi.commdpi.com
Matrix Effect: This assesses the influence of other components in the biological sample on the ionization of DHEA, which can suppress or enhance the analytical signal. mdpi.com
Recovery: The efficiency of the extraction process from the biological matrix is evaluated to ensure consistent and sufficient recovery of the analyte. mdpi.commdpi.com
A study developing an LC-MS/MS method for multiple steroids in human serum reported a lower limit of quantification (LLOQ) for DHEA's sulfated form (DHEA-S) of 400 pg/mL, with accuracy between 80-120% and extraction recovery over 65%. Another method for DHEA in saliva achieved an LOQ of 20 pg/mL with extraction recovery greater than 89% and both intra- and inter-assay precision below 11%. mdpi.com
Table 1: Example of LC-MS/MS Method Validation Parameters for DHEA Analysis in Research
| Parameter | Saliva mdpi.com | Plasma mdpi.com | Serum |
| Lower Limit of Quantification (LOQ) | 20 pg/mL | 0.10 ng/mL | 400 pg/mL (for DHEA-S) |
| Intra-Assay Precision (CV%) | < 11% | < 10% | In accordance with FDA guidelines |
| Inter-Assay Precision (CV%) | < 11% | < 10% | In accordance with FDA guidelines |
| Accuracy | 93–114% | 90.5–106.7% | 80–120% |
| Extraction Recovery | > 89% | 90.5–106.7% | > 65% |
Isotope dilution mass spectrometry is considered the gold standard for achieving the highest accuracy and precision in quantification. nih.govresearchgate.net This approach involves adding a known amount of a stable isotope-labeled version of the analyte, such as DHEA-d2, DHEA-d5, or ¹³C₃-DHEA, to the sample before processing. waters.complos.orgresearchgate.net
This isotope-labeled compound serves as an internal standard (IS). Since the IS is chemically identical to the endogenous DHEA, it behaves the same way during sample preparation, extraction, and chromatographic separation. researchgate.net Any loss of analyte during these steps will be mirrored by a proportional loss of the IS. In the mass spectrometer, the instrument can distinguish between the endogenous DHEA and the heavier isotope-labeled IS based on their mass difference. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the IS, the method can accurately correct for both sample loss and matrix-induced signal variations, leading to highly reliable quantification. nih.govresearchgate.net
Method Development and Validation for Biological Matrices (non-clinical research)
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Before the widespread adoption of LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) was a primary tool for steroid analysis. diva-portal.org In GC-MS, samples are vaporized and separated in a gaseous mobile phase. A significant drawback of using GC-MS for steroids like DHEA is their low volatility. diva-portal.org To overcome this, a chemical derivatization step is typically required before analysis. diva-portal.orgindustry.gov.au This involves reacting the hydroxyl and ketone groups on the steroid with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to create more volatile bis-TMS (bis-trimethylsilyl) derivatives. industry.gov.aunih.gov
While effective, this derivatization adds time and complexity to the sample preparation process. diva-portal.org Despite this, GC-MS remains a powerful technique, offering excellent chromatographic resolution and specificity. researchgate.net It is particularly valuable in anti-doping research for distinguishing between endogenous and exogenous steroids through carbon isotope ratio mass spectrometry (GC-C-IRMS). rsc.orgresearchgate.net
Sample Preparation Techniques for Research Analysis (e.g., SPE, LLE)
Effective sample preparation is a critical step to ensure accurate analysis of DHEA, regardless of the final detection method. The goal is to remove interfering substances like proteins and phospholipids (B1166683) from the complex biological matrix and to concentrate the analyte. rsc.orgnih.gov
Liquid-Liquid Extraction (LLE): This is a classic technique where the aqueous sample (e.g., plasma) is mixed with an immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. nih.gov The DHEA, being more soluble in the organic phase, partitions into the solvent, which is then separated from the aqueous layer, effectively extracting the analyte from proteins and salts. nih.gov
Solid Phase Extraction (SPE): SPE is a more modern and often more efficient technique that is amenable to automation. plos.orgrsc.orgnih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). researchgate.net For steroid analysis, reversed-phase cartridges like C18 are commonly used. plos.org The DHEA is retained on the solid phase while unwanted polar components are washed away. The purified DHEA is then eluted from the cartridge with a small volume of an organic solvent. plos.org This process not only cleans the sample but also concentrates the analyte, improving detection sensitivity. rsc.org
Comparative Biochemistry and Physiological Roles of 3 Hydroxyandrost 5 En 17 One Non Human Species
Occurrence and Metabolism in Various Vertebrate Species (e.g., Rodents, Canine)
The production and metabolism of 3-Hydroxyandrost-5-en-17-one vary significantly across different vertebrate species, highlighting diverse endocrine strategies. In many primates, DHEA and its sulfated form, DHEA-S, are major secretory products of the adrenal glands. nih.gov However, in other species, the gonads and the brain are also significant sites of synthesis. nih.govmdpi.com
Rodents: Rats and mice exhibit very low to undetectable circulating levels of DHEA(S), with minimal adrenal production. nih.govmdpi.com Despite low circulating levels, de novo synthesis of DHEA can occur in the rodent brain, suggesting its importance as a neurosteroid in these species. nih.gov Studies on rat liver slices and microsomes have demonstrated the capacity of hepatic tissues to metabolize DHEA, for instance, through 16α-hydroxylation and oxido-reduction, which are influenced by age and sex. nih.govnih.gov The liver in rats can also produce DHEA under specific conditions like fasting, regulated by a network of transcription factors. oup.com The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4-isomerase type 1 in rats is responsible for converting DHEA to androstenedione (B190577). uniprot.org
Canine: In dogs, plasma concentrations of DHEA are influenced by sex and age. nih.gov Pre-pubertal dogs show no sex difference in circulating DHEA levels. nih.gov However, between 6 months and 2 years of age, male dogs have higher plasma DHEA concentrations than females. mdpi.comnih.gov The increase in post-pubertal male dogs and the nearly undetectable levels in orchiectomized (castrated) males suggest a predominantly testicular origin for circulating DHEA in this species, as opposed to the adrenal origin common in primates. nih.gov Nevertheless, a decline in plasma DHEA in senior ovariectomized female dogs points to some level of adrenal synthesis. nih.gov Canine hair follicle cells can metabolize DHEA, primarily into 11α-OH-testosterone, a pathway different from that observed in human hair follicles. nih.gov
Other Species: DHEA(S) is detectable in a variety of other species, including rabbits, pigs, sheep, horses, and birds. nih.govmdpi.com In Yucatan miniature swine, plasma levels of DHEA(S) are higher in males than females. physiology.org For some of these species, the gonads may be the primary source of DHEA rather than the adrenal glands. nih.govmdpi.com In hamsters, for example, adrenalectomy significantly lowers plasma DHEA, while castration does not, indicating a primary adrenal source. nih.govmdpi.com
| Species | Primary Source(s) | Key Metabolic Pathways/Metabolites | Associated Factors | Reference |
|---|---|---|---|---|
| Rodents (Rats, Mice) | Brain (de novo synthesis), Liver | 16α-hydroxylation, Conversion to androstenedione | Age, Sex, Fasting | nih.govmdpi.comnih.govnih.govnih.govoup.com |
| Canine (Dogs) | Testes (primary in males), Adrenal gland (minor) | Metabolism to 11α-OH-testosterone in hair follicles | Age, Sex | mdpi.comnih.govnih.gov |
| Swine (Yucatan miniature) | Not definitively specified, but sex differences exist | Associated with triglyceride levels | Sex | physiology.org |
| Hamsters | Adrenal gland | Plasma levels are sex-dependent (DHEA higher in females, DHEA-S higher in males) | Sex | nih.govmdpi.com |
Functional Roles in Animal Models for Mechanistic Studies
Animal models are indispensable for elucidating the specific mechanisms through which this compound exerts its physiological effects.
Neurological Function: In rodent models, DHEA and its sulfate (B86663) DHEAS act as potent neurosteroids. ruhr-uni-bochum.de They are known to modulate neurotransmitter receptors, including GABA-A and NMDA receptors, enhance neuronal plasticity, and exhibit neuroprotective properties. nih.govruhr-uni-bochum.deahajournals.org Studies in rats show that DHEA can enhance memory and has anxiolytic effects. ruhr-uni-bochum.de In a rabbit model of spinal cord ischemia, DHEAS demonstrated a significant neuroprotective effect, which appears to be mediated through GABAergic pathways. ahajournals.org DHEA administration in animal models of Alzheimer's disease has been shown to reduce cognitive impairments and Aβ plaque density. irb.hrmdpi.com It also stimulates neurite outgrowth and protects neurons against apoptosis. irb.hrmdpi.com Furthermore, DHEA treatment in rats can stimulate oxidative energy metabolism in brain mitochondria, an effect observed in both old and young animals. nih.gov
Reproductive Biology: DHEA is widely used in animal models to study reproductive disorders, particularly Polycystic Ovary Syndrome (PCOS). unib.ac.id Administration of DHEA to female rats and mice induces key features of human PCOS, such as hyperandrogenism, irregular estrous cycles, anovulation, and the formation of polycystic ovaries. unib.ac.idbioscientifica.comfrontiersin.org These models have been instrumental in investigating the interplay between androgens, metabolic dysfunction, and reproductive abnormalities. bioscientifica.comnih.gov For instance, studies in DHEA-treated rats show that a high-fat diet can exacerbate the metabolic and ovarian abnormalities associated with PCOS. bioscientifica.com Research using these models has also explored the transgenerational inheritance of PCOS-like phenotypes, finding that ancestral DHEA exposure in rats can lead to reproductive and metabolic issues in subsequent generations. frontiersin.org
Immune Modulation: Research in animal models suggests that DHEA has significant immunomodulatory effects, often acting as an antagonist to the immunosuppressive effects of glucocorticoids. nih.govresearchgate.net In rodent models, DHEA supplementation has been shown to enhance immune responses. nih.gov For example, it can increase the production of IL-2 and IFN-γ, promoting a shift towards Th1-type immunity, which is crucial for defending against certain pathogens like viruses and intracellular bacteria. irb.hrmdpi.com In mice infected with Trypanosoma cruzi, DHEA treatment enhanced the immune response and resulted in lower parasite loads. mdpi.comfrontiersin.org It also appears to modulate the expression of pro-inflammatory cytokines, potentially preventing excessive immune activation. researchgate.net
Metabolic Regulation: DHEA administration in various rodent models has demonstrated significant effects on metabolism. In rats fed a high-fat diet, DHEA treatment has been shown to prevent fat deposition by reducing the synthesis of triglycerides and increasing lipolysis. agriculturejournals.cz It also protects against visceral obesity and muscle insulin (B600854) resistance in rats on a high-fat diet. agriculturejournals.cz In genetically obese Zucker rats, DHEA administration reduces pancreatic beta-cell hyperplasia and hyperinsulinemia. agriculturejournals.cz In male Yucatan miniature swine, DHEA treatment was associated with a decrease in body weight, an increase in energy expenditure, and a shift towards lipid utilization for energy. physiology.org
| Functional Area | Animal Model(s) | Observed Effects | Reference |
|---|---|---|---|
| Neurological Function | Rats, Rabbits, Mice | Enhances memory, neuroprotection, reduces Aβ plaques, modulates neurotransmitter receptors (GABA, NMDA). | nih.govruhr-uni-bochum.deahajournals.orgirb.hrmdpi.com |
| Reproductive Biology | Rats, Mice | Induces PCOS-like phenotypes (hyperandrogenism, anovulation, polycystic ovaries) for mechanistic studies. | unib.ac.idbioscientifica.comfrontiersin.orgnih.gov |
| Immune Modulation | Rodents (Rats, Mice) | Enhances Th1 immune response (increased IL-2, IFN-γ), anti-glucocorticoid effects, improves response to infections. | irb.hrnih.govresearchgate.netmdpi.com |
| Metabolic Regulation | Rodents (Rats), Swine | Reduces fat deposition, protects against insulin resistance, increases energy expenditure, promotes lipid utilization. | physiology.orgagriculturejournals.cz |
Evolutionary Perspectives on Steroidogenesis and this compound Pathways
The varying roles and production sites of this compound across species provide a window into the evolution of steroidogenic pathways. The significant production of DHEA by the adrenal glands is a prominent feature in primates, but not in many other mammals like rodents, where gonadal and neural synthesis may be more relevant. nih.govmdpi.comfrontiersin.org This suggests that the adrenal contribution to the androgen precursor pool evolved more significantly in the primate lineage.
The metabolism of DHEA into active androgens and estrogens in peripheral tissues, a process known as intracrinology, is another area of evolutionary interest. nih.gov The enzymes responsible for these conversions can differ between species, leading to distinct metabolic fates for DHEA. nih.gov These differences highlight how various species have evolved tissue-specific mechanisms to fine-tune sex steroid action.
Furthermore, the role of DHEA in regulating behaviors outside the primary breeding season offers an evolutionary advantage. In many seasonally breeding vertebrates, gonadal production of testosterone (B1683101) is low during the non-breeding season to avoid the costs associated with high circulating androgen levels (e.g., immunosuppression, increased metabolic rate). scholaris.caresearchgate.net Studies in species like songbirds and hamsters suggest that DHEA, produced by the adrenals or synthesized in the brain, serves as a crucial prohormone for aggression and other behaviors during this time. scholaris.caresearchgate.net Circulating DHEA can be converted into active sex steroids within specific neural circuits, allowing for the activation of behavior-regulating pathways without the systemic costs of high testosterone. scholaris.caresearchgate.net This suggests that alternative neuroendocrine mechanisms, relying on DHEA, have evolved to uncouple behavior from gonadal state, providing a flexible strategy for social interactions throughout the year. scholaris.ca
Synthetic Chemistry and Derivatization of 3 Hydroxyandrost 5 En 17 One for Research
Chemical Synthesis Routes for 3-Hydroxyandrost-5-en-17-one and its Precursors
The chemical synthesis of this compound, commonly known as dehydroepiandrosterone (B1670201) (DHEA), and its precursors is a well-established field, driven by its importance as a key intermediate in the production of various steroidal drugs. researchgate.netgoogle.com Historically, the industrial synthesis of DHEA relied on the degradation of diosgenin (B1670711), a sapogenin extracted from yams. exlibrisgroup.comresearchgate.netmdpi.comhimpharm.com This process involves several chemical transformations to convert diosgenin into 16-dehydropregnenolone (B108158) acetate, a key intermediate, which is then further processed to yield DHEA. google.com
A significant precursor in several synthetic routes is androst-4-ene-3,17-dione (4-AD). acs.org A common strategy involves the isomerization of 4-AD to androst-5-ene-3,17-dione (B1197268) (5-AD). google.comacs.org This isomerization can be achieved using a base such as potassium tert-butoxide in an appropriate solvent like t-butyl alcohol under an inert atmosphere. google.com The resulting 5-AD can then be selectively reduced to DHEA.
Another approach starts from cholesterol. While not the primary industrial method, the conversion of cholesterol to DHEA is a fundamental pathway in biological systems and has been replicated chemically. pnas.orgpharmacompass.comscispace.com This involves the cleavage of the cholesterol side chain to form pregnenolone (B344588), which is then converted to DHEA. pnas.orgpharmacompass.comoup.com The chemical synthesis from cholesterol often involves multiple steps and can result in a mixture of products, making purification challenging. scispace.com For instance, the autooxidation of cholesterol in air can lead to the formation of several steroids, including DHEA. scispace.com
More recent and efficient methods focus on the chemoenzymatic synthesis, which combines chemical steps with enzymatic transformations to achieve higher selectivity and yields. A notable process starts with the isomerization of 4-AD to 5-AD, followed by a highly regioselective and stereoselective enzymatic reduction of the 3-oxo group of 5-AD to the desired 3β-hydroxy group of DHEA. google.comacs.orggoogle.com This approach significantly reduces the formation of unwanted byproducts. acs.org
Below is a table summarizing key synthetic precursors and intermediates for DHEA synthesis.
| Precursor/Intermediate | Starting Material | Key Transformation | Reference |
| Androst-5-ene-3,17-dione (5-AD) | Androst-4-ene-3,17-dione (4-AD) | Isomerization | google.comacs.org |
| 16-Dehydropregnenolone acetate | Diosgenin | Degradation | google.com |
| Pregnenolone | Cholesterol | Side-chain cleavage | pnas.orgpharmacompass.comoup.com |
| 3β,17β-diacetoxyandrost-5-ene | Commercially available | Oxidation | google.com |
Synthesis of Radiolabeled and Stable Isotope Labeled this compound
The synthesis of radiolabeled and stable isotope-labeled this compound (DHEA) is crucial for a variety of research applications, including metabolic studies, immunoassays, and mass spectrometry-based quantification. google.comresearchgate.netsigmaaldrich.commedchemexpress.com
Stable Isotope Labeling:
Deuterium (B1214612) and Carbon-13 are commonly used stable isotopes for labeling DHEA. google.commedchemexpress.com A common strategy for deuterium labeling involves the introduction of deuterium at specific positions of the steroid nucleus. For example, 3α-deuterated DHEA can be synthesized by the reduction of a corresponding 3-ketone precursor with a protected 17-carbonyl group using sodium borodeuteride (NaBD4). researchgate.net This method allows for the specific placement of the deuterium label. The use of stable isotope-labeled DHEA as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis enables highly selective and sensitive quantification of endogenous DHEA levels in biological samples. google.com
Radiolabeling:
Radiolabeling of DHEA typically involves the incorporation of radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). These radiolabeled compounds are invaluable for tracing the metabolic fate of DHEA in vivo and in vitro. The synthesis of radiolabeled DHEA often follows similar chemical routes as the unlabeled compound, but with the use of radiolabeled starting materials or reagents at a key step in the synthesis.
The table below summarizes different labeled versions of DHEA and their applications.
| Labeled Compound | Isotope | Labeling Position | Application | Reference |
| Dehydroepiandrosterone-¹³C₃ | ¹³C | Not specified | Research, Drug Development | medchemexpress.com |
| 3α-deuterated 7α-hydroxy-DHEA | ²H (Deuterium) | 3α position | LC-MS/MS plasma analysis | researchgate.net |
| 3α-deuterated 7-oxo-DHEA | ²H (Deuterium) | 3α position | LC-MS/MS plasma analysis | researchgate.net |
| Testosterone-d3 HMP derivative | ²H (Deuterium) | Not specified | Tandem Mass Spectrometry | researchgate.net |
Design and Synthesis of this compound Analogs and Derivatives for Probe Development
The design and synthesis of analogs and derivatives of this compound (DHEA) are driven by the need for research tools to investigate its biological functions, identify its receptors, and develop potential therapeutic agents with improved properties. nih.govresearchgate.net These modifications aim to alter the biological activity, improve specificity, or introduce functionalities for use as molecular probes. nih.govescholarship.org
A variety of DHEA analogs have been synthesized by introducing modifications at different positions of the steroid nucleus. For example, derivatives with substitutions at the C-3, C-7, and C-16 positions have been explored. nih.govresearchgate.net The synthesis of 7α- and 7β-amino-DHEA derivatives involves bromination at the C-7 position, followed by substitution with azide (B81097) and subsequent reduction to the amine. researchgate.net Another example is the synthesis of 3β-methyl-5-androsten-17-one, where the 3β-hydroxyl group is replaced by a methyl group. nih.govgoogle.com
Fluorescent and "clickable" probes are particularly valuable for studying the cellular uptake, distribution, and interactions of DHEA. For instance, DHEA probes with an alkoxyl-azido group have been developed to mimic cholesterol and allow for efficient extraction and characterization of metabolites via copper(I)-catalyzed azide/alkyne cycloaddition (CuAAC). escholarship.org The synthesis of such probes often involves multi-step chemical modifications of the DHEA scaffold.
The table below presents examples of synthesized DHEA analogs and their intended research purpose.
| DHEA Analog/Derivative | Modification | Research Purpose | Reference |
| 3β-methyl-5-androsten-17-one | Replacement of 3β-hydroxyl with a methyl group | More effective inhibitor of tumor growth | nih.govgoogle.com |
| 16α-fluoro-5-androsten-17-one | Introduction of a fluorine atom at the 16α position | More effective inhibitor of tumor growth | nih.gov |
| 7α- and 7β-amino-DHEA | Introduction of an amino group at the C-7 position | Evaluation of cytotoxic effects | researchgate.net |
| Secondary C17 azido-DHEA probes | Introduction of an azido (B1232118) group at the C-17 position | Probes to study lipid and glycolipid metabolism | escholarship.org |
| (17E)-3β-hydroxyandrost-5-en-17-one (O-carboxymethyl)oxime derivatives | Derivatization at the C-17 ketone | Preparation of haptens for immunoassays | cas.cz |
Chemoenzymatic and Microbial Synthesis Approaches
Chemoenzymatic and microbial synthesis approaches for this compound (DHEA) offer significant advantages over purely chemical methods, including higher selectivity, milder reaction conditions, and reduced environmental impact. acs.orggoogle.comuniovi.es These methods often utilize microorganisms or isolated enzymes to perform specific transformations on steroid precursors. researchgate.netnih.govnih.gov
Chemoenzymatic Synthesis:
A prominent chemoenzymatic route to DHEA starts from androst-4-ene-3,17-dione (4-AD). researchgate.netacs.org This process involves a chemical isomerization of 4-AD to androst-5-ene-3,17-dione (5-AD), followed by a highly regioselective and stereoselective enzymatic reduction of the C3-carbonyl group of 5-AD to the desired 3β-alcohol of DHEA. acs.orggoogle.com The key to this process is the identification of a suitable ketoreductase enzyme, such as one from Sphingomonas wittichii, which exhibits excellent activity and stability. acs.org This approach avoids the need for protecting groups and minimizes the formation of isomeric byproducts. acs.org Another chemoenzymatic strategy involves the use of a 3β-hydroxysteroid dehydrogenase to catalyze the reduction of a 3-ketosteroid to a 3-hydroxysteroid. google.com
Microbial Synthesis:
Microbial transformation provides a powerful tool for the production of DHEA from readily available and inexpensive starting materials like phytosterols (B1254722). researchgate.netnih.govnih.govresearchgate.net Strains of Mycobacterium have been shown to efficiently convert phytosterols to DHEA. researchgate.netnih.gov In this process, the 3-hydroxyl group of the phytosterols is often protected before the microbial transformation to direct the reaction towards the desired product. researchgate.netnih.gov The use of a two-phase system, such as a vegetable oil/aqueous system, can enhance the substrate solubility and product yield. researchgate.netnih.gov For example, using Mycobacterium sp. NRRL B-3683, significant yields of DHEA have been achieved from phytosterols in a stirred bioreactor. researchgate.netnih.gov
Microbial hydroxylation is another important application in the synthesis of DHEA derivatives. For instance, fungi like Gibberella zeae can be used for the 7α-hydroxylation of DHEA to produce 3β,7α-dihydroxy-androst-5-en-17-one, a key intermediate for the synthesis of other valuable steroids. nih.gov Similarly, Mucor racemosus has been used to produce 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. researchgate.net
The table below highlights different chemoenzymatic and microbial approaches for DHEA synthesis.
| Synthesis Approach | Starting Material | Key Enzyme/Microorganism | Product | Reference |
| Chemoenzymatic | Androst-4-ene-3,17-dione (4-AD) | Ketoreductase from Sphingomonas wittichii | This compound (DHEA) | acs.org |
| Microbial Transformation | Phytosterols | Mycobacterium sp. NRRL B-3683 | This compound (DHEA) | researchgate.netnih.gov |
| Microbial Hydroxylation | This compound (DHEA) | Gibberella zeae VKM F-2600 | 3β,7α-dihydroxy-androst-5-en-17-one | nih.gov |
| Microbial Hydroxylation | This compound (DHEA) | Mucor racemosus | 7α-hydroxy-DHEA and 7β-hydroxy-DHEA | researchgate.net |
Research Applications and Future Directions for 3 Hydroxyandrost 5 En 17 One Studies
3-Hydroxyandrost-5-en-17-one as a Biochemical Probe for Enzyme and Receptor Studies
This compound is extensively utilized as a biochemical probe to investigate the activity and inhibition of various enzymes involved in steroidogenesis. It is a primary substrate for several key enzymes, including 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). uniprot.org The conversion of this compound to androstenedione (B190577) by 3β-HSD is a critical step in the synthesis of testosterone (B1683101) and estrogens. uniprot.org Similarly, its reduction to androst-5-ene-3β,17β-diol is catalyzed by 17β-HSD. uniprot.orguniprot.org
Studies have used this compound to characterize the kinetics and substrate specificity of these enzymes. For instance, research on rat liver microsomes has employed this compound to study the daily rhythms of 7α- and 16α-hydroxylation, revealing a reciprocal relationship between these two enzymatic activities and suggesting they are carried out by different enzyme systems. oup.comoup.com Furthermore, it has been used in in vitro assays to measure the inhibition of enzymes like CYP7B and 11β-hydroxysteroid dehydrogenase type 1. nih.gov The compound and its derivatives have also been used to probe the active sites of enzymes like CYP17A1, a key enzyme in androgen biosynthesis and a target for prostate cancer therapy. researchgate.netbohrium.com
Beyond its role as an enzyme substrate, this compound and its metabolites are investigated for their interactions with various nuclear and cell surface receptors. Although it has low affinity for the androgen receptor (AR) itself, its derivatives have been screened for their potential to act as antiandrogens by competing with more potent androgens like dihydrotestosterone (B1667394) (DHT) for AR binding. nih.gov
Application in in vitro Cell Culture Models for Mechanistic Elucidation (e.g., osteoblastogenesis, cancer cell lines)
In vitro cell culture models are instrumental in elucidating the cellular and molecular mechanisms of action of this compound and its derivatives. These models allow for controlled experiments to dissect specific pathways and effects.
Cancer Cell Lines: The compound and its synthetic derivatives have been extensively studied in various cancer cell lines to evaluate their antiproliferative and cytotoxic effects. nih.gov For example, derivatives of this compound have shown cytotoxic properties against human cancer cell lines. researchgate.net It has demonstrated antiproliferative and antiapoptotic effects on different cancer cell lines, making it a lead compound for the development of novel anticancer agents. nih.gov Research has explored its effects on prostate cancer cells (LNCaP, PC-3, DU145), cervical cancer cells, and others. nih.govresearchgate.net Studies have also investigated its role in steroidogenesis within prostate cancer models, highlighting its conversion to other steroids. mdpi.com Furthermore, its potential antiviral activity has been assessed in cell cultures. researchgate.net
Neural Stem Cells: The influence of this compound on neural stem cells has been explored in culture. Studies have shown its effects on the proliferation of human neural stem cells derived from the fetal cortex, suggesting a role in neurogenesis. nih.gov
| Cell Line Type | Research Focus | Key Findings |
| Human Cancer Cell Lines | Antiproliferative and cytotoxic activity | Derivatives show cytotoxic properties. nih.govresearchgate.net |
| Prostate Cancer Cells (LNCaP, PC-3) | Steroidogenesis, Antiandrogenic effects | Used to study androgen receptor interactions and steroid metabolism. nih.govmdpi.com |
| Cervical Cancer Cells | Anticancer properties | A derivative, 17a-Picolyl-androst-5-en-3b,17b-diol, showed potent antiproliferative and anti-invasive properties. researchgate.net |
| Human Neural Stem Cells | Neurogenesis | Promotes proliferation of neural stem cells in culture. nih.gov |
| Osteoblasts | Bone metabolism | Precursor to androgens and estrogens that influence osteoblast function. spandidos-publications.com |
Use in Animal Models for Investigating Molecular and Cellular Pathways
Animal models are indispensable for studying the in vivo effects of this compound and for understanding its role in complex physiological and pathological processes. These models allow for the investigation of its metabolism, distribution, and systemic effects.
Metabolic Studies: Rat models have been crucial in studying the metabolism of this compound, particularly the hydroxylation pathways in the liver. oup.com These studies have helped to identify key metabolites and the enzymes responsible for their formation. oup.com The differential metabolism of this steroid and its synthetic analogs has also been compared across various species, including mice, rats, dogs, and monkeys, which is vital for preclinical evaluation. nih.gov
Investigation of Biological Effects: Animal models have been used to explore a wide range of biological activities. For instance, a prohormone supplement containing a derivative of this compound was shown to enhance resistance training gains in a study with resistance-trained men, though it also had negative health consequences. nih.govresearchgate.net The urinary elimination and metabolism of related "designer" steroids have also been characterized in vivo. researchgate.net Furthermore, the anti-inflammatory properties of synthetic derivatives have been evaluated in animal models of disease. nih.gov
Toxicology and Safety Assessment: Preclinical toxicology studies in animal models, such as rats and dogs, are essential for evaluating the safety profile of new synthetic derivatives of this compound before they can be considered for human trials. nih.gov
Development of Novel Research Reagents and Analytical Standards
The synthesis and characterization of this compound and its derivatives are crucial for advancing research in endocrinology and medicinal chemistry.
Synthesis of Novel Derivatives: Researchers continuously synthesize novel derivatives of this compound to explore their biological activities. For example, the synthesis of 3β-hydroxy-androsta-5,7-dien-17-one from this compound has been achieved through a combination of microbial hydroxylation and chemical steps, providing a pathway to novel vitamin D analogs. researchgate.netnih.gov Other synthetic efforts focus on creating derivatives with potential anticancer or anti-inflammatory properties. nih.govnih.govresearchgate.net
Certified Reference Materials: Highly purified and well-characterized this compound serves as a certified reference material (CRM). industry.gov.auindustry.gov.au These CRMs are essential for use as primary calibrators in various analytical methods, ensuring the accuracy and traceability of measurements in clinical and research laboratories. industry.gov.auindustry.gov.au The stability and homogeneity of these materials are rigorously assessed. industry.gov.auindustry.gov.au Deuterium-labeled versions of the compound are also available for use as internal standards in mass spectrometry-based analyses. isotope.com LGC Standards and other organizations provide such reference materials. lgcstandards.comlgcstandards.com
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
Omics technologies, such as metabolomics and proteomics, are increasingly being integrated into the study of this compound to gain a more comprehensive understanding of its biological roles.
Metabolomics: Metabolomic approaches are used to identify and quantify the downstream metabolites of this compound in various biological systems. This helps to map its complex metabolic pathways and understand how they are altered in different physiological and pathological states. For instance, studies have characterized the steroid profile in prostate cancer cells following treatment with this compound. mdpi.com Metabolomic analysis of urine is also used to detect the use of related prohormones. researchgate.net
Proteomics: While direct proteomics studies focused solely on this compound are less common, this technology can be used to identify proteins that are differentially expressed in response to treatment with this steroid or its derivatives. This can provide insights into its mechanisms of action, including the identification of novel protein targets.
The use of these high-throughput technologies allows for a systems-level view of the biological effects of this compound, moving beyond the study of single enzymes or receptors. A study on a prohormone supplement included analysis of various serum proteins and enzymes to assess its effects on liver and kidney function. nih.gov
Advanced Computational Modeling and Cheminformatics for this compound Interactions
Computational modeling and cheminformatics are powerful tools for studying the interactions of this compound and its derivatives at the molecular level.
Molecular Docking and Dynamics: These techniques are used to predict and analyze the binding of this compound-based compounds to the active sites of enzymes and receptors. For example, molecular docking has been used to identify potential inhibitors of human cytochrome P450 CYP17A1. researchgate.net Molecular dynamics simulations have been employed to model the interaction of novel oxazoline (B21484) derivatives with the active site of CYP17A1. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent and selective molecules.
Cheminformatics for Pharmacokinetic Prediction: Cheminformatics tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives based on their chemical structure. researchgate.netresearchgate.net This in silico screening helps to prioritize compounds for further experimental testing.
These computational approaches accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and providing insights into the molecular basis of their activity. bohrium.comresearchgate.net
Q & A
Basic Research Questions
Q. How is 3-Hydroxyandrost-5-en-17-one structurally characterized in research settings?
- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For example, crystallographic studies (e.g., COD Entry 2227118) resolve stereochemistry and confirm hydroxyl group positioning at C3 and ketone at C17 . Isotopic labeling (e.g., deuterium in C7 and C16 positions) combined with infrared (IR) spectroscopy (2102–2143 cm⁻¹ C-D stretches) further validates structural modifications .
Q. What analytical techniques are used to quantify this compound and its derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with MS or UV detection is standard. For glucuronidated metabolites (e.g., 3β-Hydroxy-5-androsten-17-one 3-glucuronide), reverse-phase HPLC with ≥99% purity standards ensures accurate quantification . Gas chromatography (GC)-MS is used for volatile derivatives, such as acetates or sulfates .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodological Answer : Rodent models (e.g., LD₅₀ >10 g/kg in mice and rats) provide baseline toxicity data . Human placental tissue incubations (4–24 weeks gestation) are used to assess metabolic stability and estrogenic metabolite formation, with reverse isotope dilution for metabolite identification .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported metabolic pathways of this compound?
- Methodological Answer : Systematic reviews of isotopic tracer studies (e.g., ⁷α-³H labeling) and comparative analyses across tissues (placenta vs. liver) clarify pathway variations. For instance, placental metabolism yields estrone and dihydrotestosterone derivatives, while hepatic pathways favor glucuronidation . Contradictions are addressed via enzyme inhibition assays (e.g., 17β-hydroxysteroid dehydrogenase isoforms) .
Q. What experimental designs are optimal for studying the stereochemical influence of this compound on receptor binding?
- Methodological Answer : Molecular docking simulations combined with synthetic analogues (e.g., 3β,11α-dihydroxy-17a-oxa-D-homo derivatives) assess steric effects. Crystallographic data (e.g., COD Entry 2227118) guide mutagenesis studies on androgen receptor binding pockets . Competitive binding assays using radiolabeled ligands (³H-DHT) quantify affinity changes .
Q. How can isotopic labeling improve mechanistic studies of this compound’s metabolism?
- Methodological Answer : Deuterium labeling at C7 and C16 positions enables tracking via IR and MS. For example, 3β-hydroxyandrost-5-en-17-one-7α,16,16-d₂ synthesized via KOH/MeOH/H₂O hydrolysis shows 94% isotopic purity, distinguishing axial vs. equatorial hydrogen exchange . Stable isotopes (¹³C at C17) facilitate LC-MS/MS quantification of keto-reduction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
